molecular formula C9H13BrN2O B11800298 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11800298
M. Wt: 245.12 g/mol
InChI Key: JPQJNWKIFJFHNB-UHFFFAOYSA-N
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Description

4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H13BrN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-1-pentyl-1H-pyrazole with an appropriate aldehyde precursor. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes. Major products formed from these reactions include 4-substituted pyrazole derivatives and various functionalized pyrazole compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the aldehyde group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

4-Bromo-1-pentyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-1-pentylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-5-12-6-8(10)9(7-13)11-12/h6-7H,2-5H2,1H3

InChI Key

JPQJNWKIFJFHNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=N1)C=O)Br

Origin of Product

United States

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